Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate
CAS No.:
Cat. No.: VC14638788
Molecular Formula: C8H10N2O5
Molecular Weight: 214.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O5 |
|---|---|
| Molecular Weight | 214.18 g/mol |
| IUPAC Name | dimethyl 1-(hydroxymethyl)pyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C8H10N2O5/c1-14-7(12)5-3-10(4-11)9-6(5)8(13)15-2/h3,11H,4H2,1-2H3 |
| Standard InChI Key | DNOFQMIKBLEGOZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1C(=O)OC)CO |
Introduction
Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the pyrazole derivative class. It is characterized by a five-membered ring containing two nitrogen atoms, with a hydroxymethyl group and two carboxylate ester groups attached to the pyrazole ring. This compound is notable for its potential applications in medicinal chemistry and agriculture due to its unique structural properties and reactivity.
Synthesis Methods
The synthesis of Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of pyrazole derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common methods include reflux reactions to ensure complete conversion and high yields. Specific reagents and catalysts may be required depending on the desired pathway.
Applications and Research Findings
Pyrazole derivatives, including Dimethyl 1-(hydroxymethyl)-1H-pyrazole-3,4-dicarboxylate, are considered pharmacologically important due to their diverse biological activities. These compounds have been studied for their antibacterial, antifungal, anticancer, and other pharmacological properties .
3.1. Biological Activities
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